(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride

Medicinal Chemistry Synthetic Methodology Isomer Purity

This regiospecific 1,4-substituted imidazole building block delivers a 3:1 isomeric ratio favoring the N1-ethyl, C4-hydroxymethyl pattern—streamlining syntheses of histamine receptor modulators and enzyme inhibitors with reduced purification burden. The hydrochloride salt form ensures superior aqueous solubility for sustainable aqueous-media reactions and stable long-term storage. Dual N/O donor sites enable well-characterized Cu(II) complex formation (g|| = 2.293) for spectroscopic enzyme modeling, while intermediate hydrophobicity anchors SAR investigations in antimicrobial programs. High isomeric purity directly improves overall yield versus generic N-alkyl imidazole alternatives.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
CAS No. 215868-80-7
Cat. No. B1455510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride
CAS215868-80-7
Molecular FormulaC6H11ClN2O
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)CO.Cl
InChIInChI=1S/C6H10N2O.ClH/c1-2-8-3-6(4-9)7-5-8;/h3,5,9H,2,4H2,1H3;1H
InChIKeyDGRUKHWANPRIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

215868-80-7: (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride – Chemical Identity and Baseline Procurement Data


(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride (CAS 215868-80-7) is a heterocyclic building block featuring an N1-ethylated imidazole core bearing a C4-hydroxymethyl substituent, supplied as the hydrochloride salt for enhanced handling stability and aqueous solubility . Its molecular formula is C6H11ClN2O with a molecular weight of 162.62 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and coordination chemistry due to its dual nitrogen/oxygen donor capabilities and its regiospecific 1,4-substitution pattern, which distinguishes it from positional isomers and alternative N-alkyl imidazole derivatives.

Why 1-Ethyl-1H-imidazol-4-yl Methanol Hydrochloride Cannot Be Replaced by Other Imidazole Methanols


Generic substitution among N-alkyl imidazole methanols is precluded by regiospecific synthetic utility and structure-dependent biological or physicochemical performance. The N1-ethyl, C4-hydroxymethyl substitution pattern dictates the regiochemical outcome of subsequent derivatizations—as evidenced by a 3:1 selectivity for the 1-ethyl isomer over the 5-ethyl isomer in alkylation reactions—which directly impacts synthetic route efficiency and product purity [1]. Furthermore, N-alkyl chain length and substitution position modulate protonation constants (pKa) and antimicrobial potency, as demonstrated across a homologous series of N-alkylimidazole-2-methanols, where activity trends are strictly dependent on the alkyl substituent [2].

Quantitative Differentiation Evidence for (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride


Regioselective Alkylation Selectivity: 1-Ethyl vs. 5-Ethyl Isomer Ratio

Ethylation of imidazole-4-acetate methyl ester yields a 3:1 mixture of the 1-ethyl-1H-imidazol-4-yl isomer (the scaffold corresponding to this compound) relative to the 1-ethyl-1H-imidazol-5-yl isomer [1]. This regiospecificity defines the synthetic accessibility of the desired 1,4-substituted core and directly influences downstream impurity profiles.

Medicinal Chemistry Synthetic Methodology Isomer Purity

Copper(II) Complex Formation: EPR Parameters and Coordination Geometry

The 1-ethyl-1H-imidazol-4-yl acetate ligand (derived from this compound's core scaffold) forms a Cu(II) complex with characteristic EPR parameters: g⊥ (gx = 2.060, gy = 2.087), g|| = 2.293, A||Cu = 152 G, and AyN = 14 G in methanol glass [1]. This distinct spectroscopic fingerprint differentiates it from complexes of other N-alkyl imidazole carboxylates and validates its utility as a biomimetic ligand.

Coordination Chemistry Bioinorganic Chemistry EPR Spectroscopy

Antimicrobial Activity Trend: N-Alkyl Chain Length Dependence

Within a series of N-alkylimidazole-2-methanol derivatives, antimicrobial activity against Gram-positive bacteria increases with longer alkyl chain length [1]. The ethyl substituent represents a specific intermediate hydrophobicity that balances activity with synthetic tractability, distinguishing it from both shorter (methyl) and longer (propyl/butyl) chain analogs.

Antimicrobial Agents Structure-Activity Relationship Pharmaceutical Intermediates

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability

The hydrochloride salt form of (1-ethyl-1H-imidazol-4-yl)methanol exhibits improved aqueous solubility relative to the free base, as is characteristic of imidazole hydrochloride salts . This property facilitates aqueous reaction conditions, simplifies workup procedures, and enhances long-term storage stability by reducing hygroscopicity and oxidative degradation.

Formulation Science Process Chemistry Salt Selection

Targeted Application Scenarios for (1-Ethyl-1H-imidazol-4-yl)methanol Hydrochloride Procurement


Regiospecific Synthesis of 1,4-Disubstituted Imidazole Pharmacophores

Leverage the inherent 3:1 regioselectivity for the 1-ethyl-4-substituted isomer [1] to streamline the synthesis of drug candidates requiring this specific substitution pattern, such as histamine receptor modulators or enzyme inhibitors. The high isomeric purity reduces downstream purification burden and improves overall yield.

Biomimetic Coordination Complexes for Metalloprotein Modeling

Utilize the 1-ethyl-1H-imidazol-4-yl scaffold as a ligand precursor for constructing Cu(II) complexes with well-characterized EPR parameters (g|| = 2.293, A||Cu = 152 G) [1]. These complexes serve as spectroscopic models for Type 2 copper sites in enzymes, enabling mechanistic studies and catalyst design.

Structure-Activity Relationship (SAR) Studies of Antimicrobial Imidazoles

Employ the ethyl-substituted derivative as a reference point in SAR investigations where N-alkyl chain length modulates antimicrobial potency against Gram-positive bacteria [1]. Its intermediate hydrophobicity provides a baseline for comparing shorter (methyl) and longer (propyl/butyl) chain analogs.

Aqueous-Phase Reaction Development and Process Chemistry

Exploit the hydrochloride salt form's enhanced aqueous solubility [1] to conduct reactions in water or mixed aqueous-organic media, improving environmental sustainability and simplifying product isolation. This form also ensures stable long-term storage without degradation.

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